molecular formula C8H9BrN2O B2779330 5-Bromo-N,2-dimethylpyridine-3-carboxamide CAS No. 2365418-34-2

5-Bromo-N,2-dimethylpyridine-3-carboxamide

Cat. No.: B2779330
CAS No.: 2365418-34-2
M. Wt: 229.077
InChI Key: CWFDFELDMDQBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a brominated pyridine derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Pyridine carboxamide scaffolds are frequently explored in pharmaceutical development for their ability to interact with various biological targets . Research Applications and Value: The primary research value of this compound lies in its potential as a key building block for the synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to systematically create diverse compound libraries for biological screening. Simultaneously, the dimethylcarboxamide group can contribute to the molecule's physicochemical properties and serve as a hydrogen bond acceptor, potentially influencing binding affinity to biological targets . Context in Drug Discovery: Structurally similar bromo-pyridine and bromo-pyrimidine carboxamides are prominent in anticancer agent discovery. Research on related analogs has demonstrated potent in vitro antitumor activity against various human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung adenocarcinoma), and Skov-3 (ovarian carcinoma) . Furthermore, substituted pyridine carboxamide derivatives are being investigated as allosteric inhibitors of therapeutic targets like SHP2, a protein tyrosine phosphatase involved in oncogenic signaling pathways . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-N,2-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-7(8(12)10-2)3-6(9)4-11-5/h3-4H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFDFELDMDQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,2-dimethylpyridine-3-carboxamide typically involves the bromination of N,2-dimethylpyridine-3-carboxamide. One common method is the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,2-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-N,2-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key structural analogs based on substituent positions, molecular properties, and available

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data Reference
5-Bromo-N,2-dimethylpyridine-3-carboxamide 5-Br, 2-CH₃, 3-CONHCH₃ C₈H₉BrN₂O 229.08 Purity: 98%; used in ligand design and kinase inhibition studies
3-Bromo-N,N-dimethylpyridine-2-carboxamide 3-Br, 2-CON(CH₃)₂ C₈H₉BrN₂O 245.07 Purity: 98%; bromine at position 3 alters electronic density
6-Bromo-N,N-dimethylpyridine-3-carboxamide 6-Br, 3-CON(CH₃)₂ C₈H₉BrN₂O 245.07 Bromine at position 6 impacts steric interactions in binding pockets
5-Bromo-3-nitropyridine-2-carboxamide 5-Br, 3-NO₂, 2-CONH₂ C₆H₄BrN₃O₃ 246.02 Nitro group enhances electrophilicity; used in Suzuki coupling reactions
5-Bromo-N,3-dimethoxy-N-methylpicolinamide 5-Br, 3-OCH₃, CON(CH₃)₂ C₉H₁₁BrN₂O₃ 275.10 Methoxy groups increase polarity and solubility in aqueous media
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine 5-Br, 2-NHCH₂(3,4-(OCH₃)C₆H₃) C₁₄H₁₅BrN₂O₂ 331.19 Forms hydrogen-bonded dimers; planar conformation enhances π-stacking
Key Observations:
  • Substituent Position Effects : Bromine at position 5 (target compound) vs. 3 or 6 (analogs) influences electronic distribution and steric bulk. For example, bromine at position 6 (PY-7263) may hinder binding in enzyme active sites compared to position 5 .
  • Functional Group Variations : The N-methyl carboxamide in the target compound reduces hydrogen-bonding capacity compared to primary amides (e.g., 5-Bromo-3-nitropyridine-2-carboxamide), increasing lipophilicity and membrane permeability .
  • Polarity and Solubility : Methoxy-substituted analogs (e.g., 5-Bromo-N,3-dimethoxy-N-methylpicolinamide) exhibit higher aqueous solubility due to enhanced polarity, whereas methyl groups favor organic solvent compatibility .

Biological Activity

5-Bromo-N,2-dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom at the 5-position of the pyridine ring, along with two methyl groups at the 2-position and a carboxamide functional group. The synthesis typically involves bromination of N,2-dimethylpyridine-3-carboxamide using brominating agents like N-bromosuccinimide (NBS) in organic solvents such as dichloromethane or chloroform under controlled conditions. This method allows for high yield and purity, essential for subsequent biological testing.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.

The compound's mechanism of action involves interactions with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. It can act as either an inhibitor or an activator depending on the target.

Case Studies and Research Findings

  • Enzyme Inhibition : Research has shown that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies indicate its potential to inhibit dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For example, it has been shown to affect the MAPK signaling pathway in various cancer models .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In experiments using rat basophilic leukemia (RBL-2H3) cells, it was observed that treatment with this compound led to reduced secretion of inflammatory mediators such as histamine and leukotrienes .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-methylpyridin-3-amineBromine at 5-position; amine groupModerate enzyme inhibition
5-Bromo-N,N-dimethylpyridine-2-carboxamideBromine at 5-position; dimethyl groupsAnticancer activity noted
2,3-Diamino-5-bromopyridineAmino groups at 2 and 3 positions; brominePotential neuroprotective effects

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring which imparts distinct chemical reactivity and biological activity compared to similar compounds.

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